[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Overview
Description
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a useful research compound. Its molecular formula is C11H9F2NO2 and its molecular weight is 225.19 g/mol. The purity is usually 95%.
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Biological Activity
The compound [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a member of the isoxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 222.21 g/mol. The presence of difluorophenyl and isoxazole moieties suggests potential interactions with biological targets that could be leveraged for therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against the HT29 colon cancer cell line, showing a half-maximal cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin and 5-fluorouracil. The CC50 values for these compounds were reported as follows:
Compound | CC50 (µM) |
---|---|
This compound | TBD |
Cisplatin | 47.17 |
5-Fluorouracil | 381.16 |
This data indicates that the isoxazole derivatives may possess selective toxicity towards cancer cells while sparing normal cells, a crucial factor in cancer therapy.
Anti-inflammatory Activity
In addition to anticancer properties, compounds containing isoxazole rings have been investigated for their anti-inflammatory effects. For example, studies involving similar structures have shown promising results in reducing inflammation markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Pharmacological Studies
Pharmacological evaluations have indicated that this compound may interact with various biological targets:
- VEGFR-2 Inhibition : Some studies suggest that isoxazole derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression and inflammation, providing insights into its potential mechanisms of action.
Case Studies
- Cytotoxicity in Colorectal Cancer : A study investigating various isoxazole derivatives found that certain modifications enhanced cytotoxicity against colorectal cancer cell lines while maintaining lower toxicity towards normal cells.
- Inflammation Models : In vivo models demonstrated that compounds similar to this compound significantly reduced edema and inflammatory markers when administered in acute inflammation models.
Properties
IUPAC Name |
[3-(2,5-difluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-6-9(5-15)11(14-16-6)8-4-7(12)2-3-10(8)13/h2-4,15H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGQOYXDRMVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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